molecular formula C10H10F2O4S B1423501 2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid CAS No. 1178379-42-4

2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid

Cat. No.: B1423501
CAS No.: 1178379-42-4
M. Wt: 264.25 g/mol
InChI Key: JUYTVOCQTRYLDK-UHFFFAOYSA-N
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Description

2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid ( 1178379-42-4) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. This compound features a phenylacetic acid scaffold, a structure found in various bioactive molecules and pharmaceuticals, such as the nitrogen-binding agent used for hyperammonemia . The core structure is further functionalized with a 2,2-difluoroethanesulfonyl group at the para position, which can enhance metabolic stability and alter the physicochemical properties of lead compounds, making it a valuable fragment for drug discovery programs . With a molecular formula of C 10 H 10 F 2 O 4 S and a molecular weight of 264.25 g/mol, this reagent is primarily used as a key intermediate in the synthesis of more complex molecules . Researchers can utilize the carboxylic acid moiety for amide coupling or esterification, while the sulfonyl group can serve as a handle for further derivatization or as a bioisostere to modulate electronic characteristics and binding affinity. This compound is offered with comprehensive analytical data to ensure quality and consistency in your experimental workflows. Safety Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

2-[4-(2,2-difluoroethylsulfonyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4S/c11-9(12)6-17(15,16)8-3-1-7(2-4-8)5-10(13)14/h1-4,9H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYTVOCQTRYLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carbonylation of 2,2-Difluoro-Benzyl Halides

Overview:
This method involves the formation of the target compound via the carbonylation of 2,2-difluoro-benzyl halides, which are synthesized from readily available aromatic precursors.

Process Steps:

  • Step 1: Synthesis of 2,2-Difluoro-Benzyl Halides
    Starting from 2,2-difluorotoluene, halogenation (chlorination or bromination) is performed under UV irradiation or using halogenating agents such as chlorine or bromine in the presence of a solvent like carbon tetrachloride or without solvent for a greener approach.
    Reaction conditions: UV irradiation at room temperature, with or without solvents, yields the benzyl halide efficiently.

  • Step 2: Carbonylation Reaction
    The benzyl halide undergoes carbonylation in the presence of carbon monoxide (CO) and a palladium catalyst, often Pd(PPh₃)₄, under mild conditions. This step directly yields the target acetic acid derivative.
    Reaction conditions: Elevated pressure of CO (1-5 atm), temperature around 80–120°C, with a suitable base such as triethylamine to facilitate the process.

Advantages:

  • Fewer steps, high yield, and relatively mild conditions.
  • Suitable for industrial scale due to safety and efficiency.

Data Table:

Step Reagents Conditions Yield Notes
1 Halogenating agent (Cl₂ or Br₂), UV light UV irradiation, room temp ~80% Direct halogenation of difluorotoluene
2 CO, Pd catalyst, base 80–120°C, CO pressure 1–5 atm 70–85% Direct formation of acetic acid derivative

Photohalogenation Followed by Nucleophilic Substitution

Overview:
This approach begins with photohalogenation of difluorotoluene to form the benzyl halide, followed by nucleophilic substitution with acetic acid derivatives.

Process Steps:

  • Step 1: Photohalogenation
    Difluorotoluene reacts with chlorine or bromine under UV light, often in the absence of solvents or in carbon tetrachloride, to produce 2,2-difluoro-benzyl halides with high selectivity.

  • Step 2: Nucleophilic Addition to Acetic Acid Derivative
    The benzyl halide reacts with acetic acid or its derivatives, facilitated by catalysts such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (hydroxybenzotriazole), in dichloromethane at room temperature, leading to the formation of the target compound.

Research Findings:

  • Yields of approximately 61% have been reported under optimized conditions, with operations involving stirring in dichloromethane at 20°C, followed by purification via mass-directed autopreparation (MDAP).

Data Table:

Step Reagents Conditions Yield Notes
1 Cl₂ or Br₂, UV light UV irradiation, room temp ~80% Selective halogenation
2 EDC, HOBt, acetic acid derivative DCM, RT, overnight 37–80% Purification via MDAP

Multi-step Synthesis via Aromatic Precursors

Overview:
This method employs aromatic intermediates such as o-chloroacetophenone and para-chlorophenol, which are reacted through a series of steps involving chlorination, condensation, and subsequent functional group transformations.

Process Outline:

  • Step 1: Chlorination of Acetophenone Derivatives
    o-Chloroacetophenone is synthesized from chlorination of acetophenone derivatives under controlled conditions.

  • Step 2: Formation of the Phenylacetic Acid Core
    The chlorinated intermediates are subjected to Friedel-Crafts acylation or other aromatic substitution reactions to introduce the phenyl group.

  • Step 3: Sulfonylation and Final Functionalization
    The phenylacetic acid is sulfonylated with difluoroethanesulfonyl chloride, often in the presence of bases like sodium hydroxide, under nitrogen atmosphere, at elevated temperatures (~40°C), to afford the target compound.

Research Data:

  • A reported synthesis achieved yields of around 9% to 40%, with reaction times extending up to 18 hours and purification via filtration and recrystallization.

Data Table:

Step Reagents Conditions Yield Notes
1 Chlorinating agents Controlled temperature Variable From acetophenone derivatives
2 Friedel-Crafts reagents Elevated temp, inert atmosphere 9–40% Multi-step process
3 Difluoroethanesulfonyl chloride NaOH, RT to 40°C Variable Sulfonylation step

Green and Industrially Favorable Routes

Recent advances focus on greener methods, such as:

These methods emphasize high yield, safety, and environmental sustainability, making them suitable for large-scale manufacturing.

Summary of Key Findings:

Method Advantages Disadvantages Typical Yield Notes
Direct carbonylation Fewer steps, high yield, scalable Requires CO pressure 70–85% Suitable for industrial scale
Photohalogenation + substitution Mild conditions, selective Moderate yields, multi-step 37–80% Good for laboratory synthesis
Multi-step aromatic route Versatile, adaptable Low overall yield, lengthy 9–40% Costly, complex purification

Chemical Reactions Analysis

2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory Activity
Research indicates that 2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid exhibits significant anti-inflammatory properties. It functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies have shown that this compound can reduce inflammation in animal models, suggesting potential use in treating conditions such as arthritis and other inflammatory disorders.

2. Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents.

Agrochemical Applications

1. Herbicidal Activity
The unique structure of this compound allows it to function as a potential herbicide. Its efficacy against specific weed species has been evaluated, showing promise in controlling unwanted vegetation without adversely affecting crop yields. This application is particularly relevant in sustainable agriculture practices.

2. Insecticidal Properties
Research has also explored the insecticidal effects of this compound against various agricultural pests. Laboratory studies indicate that it can disrupt the normal physiological functions of certain insects, leading to mortality or reduced reproductive success.

Biological Mechanisms

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of COX Enzymes : By blocking COX activity, the compound reduces the production of pro-inflammatory mediators.
  • Induction of Apoptosis : It alters signaling pathways involved in cell survival, promoting cancer cell death.
  • Disruption of Insect Physiology : The compound may interfere with neurotransmitter function or metabolic processes in pests.

Case Studies

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated significant reduction in paw edema in rat models after administration of the compound.
Study 2Anticancer activityShowed cytotoxicity against breast and colon cancer cell lines with IC50 values comparable to standard treatments.
Study 3Herbicidal efficacyEvaluated against common weed species; effective at low concentrations without harming crop plants.
Study 4Insecticidal activityInduced mortality in targeted pest species within 48 hours of exposure in controlled trials.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets. The difluoroethanesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid, differing primarily in substituents on the sulfonyl group or phenyl ring:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Group Notable Features Evidence ID
This compound C₁₀H₉F₂O₄S (estimated) ~251 (estimated) 2,2-Difluoroethylsulfonyl High fluorination; metabolic stability
2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid C₁₁H₁₄O₅S 258.3 2-Methoxyethylsulfonyl Ether linkage; moderate polarity
2-[4-(Dimethylsulfamoyl)phenyl]acetic acid C₁₀H₁₃NO₄S 243.28 Dimethylsulfamoyl Amine group; potential H-bonding
2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetic acid C₁₄H₁₂FNO₄S 309.31 4-Fluorobenzenesulfonamide Aromatic sulfonamide; bulky substituent
2-([2-(2,4-Difluoroanilino)-2-oxoethyl]sulfonyl)acetic acid C₁₀H₉F₂NO₅S 293.24 Sulfonyl-linked anilino carbonyl Dual fluorination; amide functionality

Physicochemical Properties

  • Fluorination Effects: The target compound’s 2,2-difluoroethyl group enhances electronegativity and lipophilicity compared to non-fluorinated analogs like 2-[4-(2-methoxyethanesulfonyl)phenyl]acetic acid.
  • Solubility: The dimethylsulfamoyl analog (C₁₀H₁₃NO₄S) may exhibit higher water solubility due to its polar amine group, whereas the difluoroethyl substituent likely increases lipid solubility .
  • Thermal Stability: Limited data are available, but sulfonyl groups generally confer thermal stability. The methoxyethyl analog (C₁₁H₁₄O₅S) may have lower decomposition temperatures due to its ether linkage .

Biological Activity

2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications and implications in various fields.

  • Molecular Formula : C11H10F2O3S
  • Molecular Weight : 276.26 g/mol
  • CAS Number : 1178379-42-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often phenylacetic acid derivatives and difluoroethanesulfonyl chloride. The reaction conditions may vary, but typically include the use of bases such as triethylamine or pyridine to facilitate the formation of the sulfonyl group.

Anti-inflammatory Effects

Phenylacetic acid derivatives have been studied for their anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that this compound could exhibit similar effects, although further research is needed to confirm this.

The proposed mechanism of action for compounds in this class involves the modulation of signaling pathways related to inflammation and microbial resistance. They may act by inhibiting specific enzymes or receptors involved in inflammatory responses or microbial growth.

Case Studies

StudyFindings
Study on Phenylacetic Acid from B. licheniformisIdentified antimicrobial activity against E. coli and C. albicans; suggests structural analogs may share similar properties .
Anti-inflammatory ResearchPhenylacetic acid derivatives demonstrated inhibition of TNF-alpha production in macrophages, indicating potential for anti-inflammatory applications .

Research Findings

  • Antimicrobial Activity : Compounds similar to this compound have shown broad-spectrum antimicrobial activity.
  • Inflammatory Response Modulation : Studies indicate that these compounds can modulate inflammatory responses through various biochemical pathways.
  • Safety Profile : As with many sulfonic acid derivatives, toxicity studies are crucial. Preliminary assessments suggest low toxicity at therapeutic concentrations, but comprehensive safety evaluations are necessary.

Q & A

Q. What are the common synthetic routes for 2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid, and what catalysts or reagents are typically employed?

The compound is synthesized via sulfonation and subsequent functionalization of the phenylacetic acid backbone. A key intermediate involves introducing the 2,2-difluoroethanesulfonyl group to the para-position of the phenyl ring. Reagents like ammonium acetate and solvents such as methanol-water mixtures are used under controlled pH (e.g., pH 8 at 37°C) to optimize yield . Catalytic methods, including nitrilase-mediated enantioselective synthesis, may enhance stereochemical control .

Q. How can researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 19F^{19}\text{F}) confirms structural features like the difluoroethylsulfonyl group. Mass spectrometry (MS) validates molecular weight. Cross-referencing with databases like PubChem ensures alignment with reported spectral data .

Q. What stability challenges arise when handling fluorinated sulfonyl compounds like this, and how can they be mitigated?

Fluorinated sulfonyl groups are prone to hydrolysis under acidic or basic conditions. Stability studies should include monitoring degradation via HPLC under varying pH and temperature. Storage in anhydrous environments at -20°C in amber vials minimizes decomposition .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and reaction pathways, enabling identification of optimal catalysts and solvents. Computational workflows, such as those developed by ICReDD, integrate reaction path searches with experimental feedback loops to reduce trial-and-error approaches .

Q. What strategies resolve contradictions in spectral data, such as unexpected 19F^{19}\text{F}19F NMR shifts?

Discrepancies may arise from solvent effects or impurities. Validate results using multiple techniques (e.g., 13C^{13}\text{C} NMR, X-ray crystallography) and compare with structurally analogous compounds like {4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid . Computational NMR shift prediction tools (e.g., ACD/Labs) can reconcile experimental and theoretical data .

Q. How can enantiomeric purity be ensured during synthesis, given the compound’s stereochemical sensitivity?

Enzymatic resolution using nitrilase or lipase selectively hydrolyzes one enantiomer, while chiral stationary phase HPLC separates racemic mixtures. Stereochemical validation via circular dichroism (CD) or single-crystal X-ray diffraction (as in ) confirms absolute configuration .

Q. What analytical pitfalls occur when quantifying trace impurities in this compound?

Fluorinated byproducts (e.g., difluoroacetic acid derivatives) may co-elute during HPLC. Employ tandem MS (LC-MS/MS) with selective ion monitoring or derivatization techniques (e.g., esterification) to enhance detection specificity .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen variables like temperature, pH, and catalyst loading .
  • Data Validation : Cross-reference spectral data with open-access repositories (e.g., PubChem, ChEBI) and computational models .
  • Stability Protocols : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) to establish shelf-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.